Coprostanol-d5

Stable Isotope Labeling Mass Spectrometry Isotopic Purity

Coprostanol-d5 is a penta-deuterated isotopologue of coprostanol, engineered for use as a true isotope dilution internal standard (IS) in GC-MS, LC-MS, and NMR methods. Unlike unlabeled coprostanol or structural surrogates (e.g., 5α-cholestane), only this +5 Da mass-shifted analog co-elutes with the endogenous analyte and identically undergoes extraction, derivatization, and ionization, thereby correcting for matrix suppression/enhancement and recovery losses. This is essential for legally defensible environmental monitoring of sewage contamination, for microbiome-cholesterol metabolism studies where analytical artifact must be eliminated, and for clinical sterol panels requiring channel-specific quantitation without cross-talk. Procuring Coprostanol-d5 ensures your lab achieves reliable, low-level (ng/L–µg/L) quantitation in complex fecal, wastewater, and biological fluid matrices.

Molecular Formula C27H48O
Molecular Weight 393.7 g/mol
Cat. No. B12410896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoprostanol-d5
Molecular FormulaC27H48O
Molecular Weight393.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i13D2,17D2,21D
InChIKeyQYIXCDOBOSTCEI-KSFJCYGPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.005 g / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coprostanol-d5 (5β-Cholestan-3β-ol-d5): Procurement Guide for Stable Isotope-Labeled Fecal Sterol Internal Standards


Coprostanol-d5 (CAS Unlabeled: 360-68-9; Molecular Formula: C27H43D5O; Molecular Weight: 393.70) is a penta-deuterated isotopologue of the endogenous fecal sterol coprostanol . As a stable isotope-labeled (SIL) compound, it is designed for use as an internal standard (IS) in quantitative analytical methods—including GC-MS, LC-MS, and NMR—for the accurate measurement of coprostanol in complex biological and environmental matrices . Its chemical identity as 5β-cholestan-3β-ol-2,2,3,4,4-d5 ensures near-identical physicochemical behavior to the native analyte while providing a distinct mass shift (+5 Da) for MS detection .

Coprostanol-d5: Why Unlabeled Sterols or Non-Isotopic Internal Standards Compromise Analytical Accuracy in Fecal Sterol Quantitation


Generic substitution of a deuterated internal standard like Coprostanol-d5 with unlabeled coprostanol or a structurally dissimilar surrogate (e.g., 5α-cholestane) introduces significant quantitative error in complex matrices such as feces, wastewater, and biological fluids. Unlabeled internal standards cannot be distinguished from endogenous coprostanol in MS, rendering them useless for isotope dilution [1]. Structurally distinct surrogates may exhibit different extraction efficiencies, derivatization kinetics, and chromatographic behaviors, failing to correct for analyte-specific matrix effects—a phenomenon where co-eluting matrix components suppress or enhance ionization, leading to inaccurate concentration estimates [2]. Only a stable isotope-labeled analog like Coprostanol-d5 co-elutes precisely with the target analyte and experiences identical sample preparation and ionization conditions, enabling true isotope dilution quantitation that compensates for recovery losses and matrix-induced signal alterations [2].

Coprostanol-d5: Quantitative Evidence for Differentiated Performance as an Internal Standard in Sterol Analysis


Isotopic Enrichment (99 atom% D) Ensures Minimal Unlabeled Analyte Interference vs. Lower-Grade Deuterated Standards

The isotopic enrichment of Coprostanol-d5 is specified at 99 atom% D by a commercial supplier . This high level of enrichment ensures that the contribution of the M+4 (d4) and M+3 (d3) isotopic species to the mass channel used for the unlabeled analyte (coprostanol, M+0) is minimized, reducing the potential for quantitative bias. While comparative data for Coprostanol-d4 (a 4-deuterium analog) is not available in the open literature, class-level inference from deuterated internal standard design principles indicates that a higher number of labeled atoms (d5 vs. d4) provides a larger mass shift, further reducing the risk of spectral overlap with the natural abundance M+1 or M+2 isotopes of the native analyte .

Stable Isotope Labeling Mass Spectrometry Isotopic Purity

Chemical Purity (≥95% to 99.42%) Ensures Low Impurity Interference vs. Unspecified or Lower Purity Alternatives

Commercially available Coprostanol-d5 is offered with specified chemical purity ranging from ≥95% (MuseChem) to 99.42% (MedChemExpress) . In contrast, non-certified or generic analytical standards may have lower or unspecified purity, introducing unknown impurities that can interfere with chromatographic separation or mass spectrometric detection. The defined purity ensures that the internal standard does not contribute significant contaminant peaks that could co-elute with target analytes or other sterols of interest (e.g., epicoprostanol, cholesterol), preserving the integrity of the analytical method [1].

Chemical Purity Analytical Standards Quality Control

Stable Isotope Dilution with Coprostanol-d5 Corrects for Sample-Specific Matrix Effects, Enabling Accurate Quantitation in Feces and Wastewater

Stable isotope dilution using a deuterated analog such as Coprostanol-d5 is a gold-standard technique for compensating for matrix effects and analyte losses during sample preparation [1]. A validated method for fecal sterol analysis in surface waters reported extraction efficiencies of 65–80% for coprostanol using a non-isotopic GC-MS method [2]. Without an appropriate internal standard, such variable recovery would translate directly to quantitative error. While Coprostanol-d5 was not used in that specific study, the principle of isotope dilution—where the SIL-IS is added at the earliest possible step and co-processed with the sample—ensures that the analyte-to-IS ratio remains constant regardless of absolute recovery, provided the IS behaves identically to the analyte. This corrects for the 20–35% analyte loss observed in [2], yielding accurate final concentrations.

Isotope Dilution Matrix Effects Method Validation

Coprostanol-d5 Application Scenarios: Optimized Use Cases Based on Quantitative Performance Evidence


Accurate Quantification of Fecal Coprostanol in Human Gut Microbiome Research

In studies investigating the gut microbiome's role in cholesterol metabolism, accurate measurement of fecal coprostanol is critical. Using Coprostanol-d5 as an isotope dilution internal standard ensures that reported coprostanol concentrations reflect true biological variation rather than analytical artifact. The high isotopic purity and certified chemical purity minimize interference, while the isotope dilution approach corrects for the highly variable matrix effects inherent to fecal samples [1].

Environmental Monitoring and Source Tracking of Fecal Pollution in Water

Coprostanol is a key biomarker for sewage contamination in aquatic environments. Regulatory and research laboratories tasked with monitoring surface waters, wastewater effluents, and sediments can achieve legally defensible, low-level quantification by employing Coprostanol-d5 in GC-MS or LC-MS/MS workflows. The internal standard compensates for the low and variable recovery (65-80%) typical of liquid-liquid extraction methods for sterols, enabling detection of coprostanol at the ng/L to µg/L levels necessary for source discrimination [2][3].

Pharmacokinetic and Metabolism Studies of Cholesterol-Lowering Interventions

Preclinical and clinical studies evaluating the efficacy of drugs, probiotics, or dietary interventions that alter cholesterol absorption and conversion to coprostanol require precise measurement of this fecal metabolite. Coprostanol-d5 provides a robust internal standard for LC-MS or GC-MS methods, allowing researchers to quantify changes in coprostanol excretion with high confidence. The use of a true isotopologue minimizes day-to-day and sample-to-sample variability, increasing statistical power to detect treatment effects .

Development and Validation of Multiplexed Sterol Panels in Clinical Chemistry

Clinical laboratories developing novel assays for cardiovascular or gastrointestinal health may include coprostanol in multiplexed sterol panels (e.g., alongside cholesterol, sitosterol, and cholestanol). The use of Coprostanol-d5 as a dedicated internal standard for the coprostanol channel is essential. Its distinct mass (+5 Da) prevents cross-talk with other sterol internal standards (e.g., d7-cholesterol) and ensures that the coprostanol measurement is not compromised by the complex isotopic distributions of co-eluting sterols [1].

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